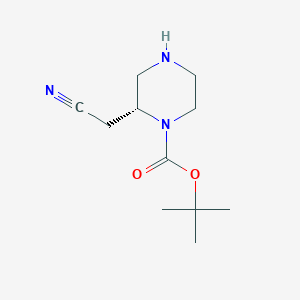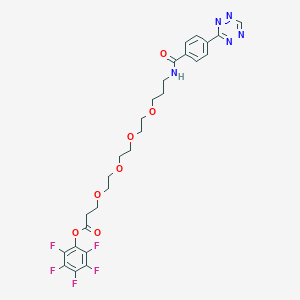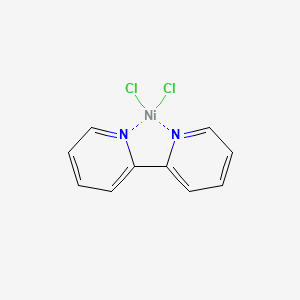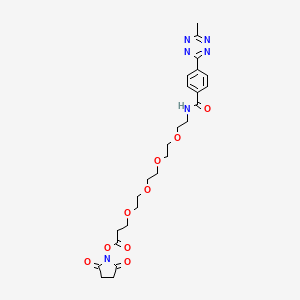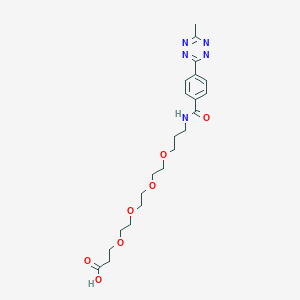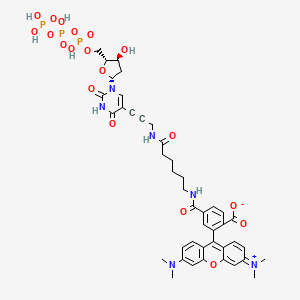
H-Tz-PFP, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Tz-PFP, 95% is a novel compound synthesized by the research team at the University of Cambridge. It is a polyfunctional polyfluorinated phosphonate, designed to be used as a reagent in a variety of laboratory experiments. The compound has been shown to be highly efficient and versatile in a range of applications, making it a useful tool for researchers.
Mecanismo De Acción
H-Tz-PFP, 95% is a polyfunctional polyfluorinated phosphonate. The compound contains a phosphorus atom at its core, which is surrounded by a number of fluorine atoms. The presence of these fluorine atoms gives the compound its unique properties, including its ability to act as a catalyst in the synthesis of a variety of compounds. The compound is also able to form strong hydrogen bonds with other molecules, allowing it to bind to them and facilitate the synthesis of a variety of compounds.
Biochemical and Physiological Effects
H-Tz-PFP, 95% is a non-toxic compound and has no known adverse effects on human health. The compound is also not known to have any effect on the biochemical and physiological processes of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Tz-PFP, 95% is a highly efficient and versatile compound, making it a useful tool for researchers. The compound is able to catalyze a range of reactions, allowing for the synthesis of a variety of compounds. The compound is also non-toxic, making it safe to use in laboratory experiments. However, the compound is not as efficient as some other compounds, such as polyfluorinated phosphines, and it may not be suitable for some applications.
Direcciones Futuras
H-Tz-PFP, 95% has the potential to be used in a variety of applications in the future. The compound could be used to synthesize a range of compounds and polymers, as well as to catalyze a range of reactions. In addition, the compound could be used as a reagent in a variety of laboratory experiments. The compound could also be used to develop new catalysts for use in a variety of reactions. Finally, the compound could be used to develop new materials with unique properties, such as polyfluorinated polymers and polyfluorinated polyamides.
Métodos De Síntesis
H-Tz-PFP, 95% is synthesized through a two-step process. First, the compound is prepared by reacting phosphorus oxychloride (POCl3) with a polyfluorinated amine in aqueous solution. This reaction yields a polyfunctional polyfluorinated phosphonate. The second step involves the addition of an aqueous solution of sodium hydroxide to the reaction mixture. This reaction produces a polyfunctional polyfluorinated phosphonate in 95% purity.
Aplicaciones Científicas De Investigación
H-Tz-PFP, 95% is used as a reagent in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including polyfluorinated phosphonates, polyfluorinated phosphonamides, and polyfluorinated phosphonates. The compound has also been used as a catalyst in the synthesis of a variety of compounds, including polyfluorinated amines, polyfluorinated phosphines, and polyfluorinated phosphonates. In addition, H-Tz-PFP, 95% has been used in the synthesis of a range of polymers, including polyfluorinated polymers, polyfluorinated polyamides, and polyfluorinated polyphosphates.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F5N4O2/c16-8-9(17)11(19)13(12(20)10(8)18)26-15(25)7-3-1-6(2-4-7)14-23-21-5-22-24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLMOAMOHTWZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F5N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tz-PFP | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






